CC-671 is a synthetically derived small molecule that functions as a potent and selective dual inhibitor of two protein kinases: TTK (also known as monopolar spindle 1 kinase, MPS1) and CLK2 (CDC2-like kinase 2). [, ] It has garnered significant attention in cancer research, particularly in the context of triple-negative breast cancer (TNBC). [, , , ] CC-671 represents a novel class of anticancer agents with a unique dual-kinase inhibitory profile. [, ]
A detailed description of the synthesis of CC-671 can be found in the paper titled "The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen." [] This paper outlines the synthesis and structure-activity relationship (SAR) studies of a novel series of 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines, from which CC-671 emerged as a lead compound. The synthesis process involved several steps, including the construction of the pyrrolo[2,3-d]pyrimidine core and the introduction of various substituents to optimize potency and selectivity.
While the specific molecular structure of CC-671 is not explicitly provided in the available abstracts, it is described as a member of the 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines chemical class. [] Further structural insights could be obtained by examining the full research article referenced in abstract [], which likely contains detailed structural information and characterization data.
CC-671 acts by simultaneously inhibiting the activities of both TTK and CLK2 kinases. [, ] TTK plays a crucial role in mitotic checkpoint control, ensuring proper chromosome segregation during cell division. Inhibition of TTK by CC-671 leads to mitotic acceleration and disrupts this crucial checkpoint. [] CLK2 is involved in the regulation of pre-mRNA splicing, a critical process in gene expression. By inhibiting CLK2, CC-671 interferes with splicing fidelity, potentially leading to the production of aberrant protein isoforms and triggering apoptosis (programmed cell death). [] This dual inhibition mechanism is thought to be particularly effective in TNBC cells, which often exhibit dysregulated cell cycle control and reliance on specific splicing patterns. [, ]
CC-671 exhibits promising anticancer activity, particularly against triple-negative breast cancer (TNBC). [, , , ] Preclinical studies have demonstrated its efficacy in inhibiting the growth of TNBC cells both in vitro (in laboratory settings) and in vivo (in living organisms). [, , ] It has shown significant antitumor activity in TNBC xenograft models, where human tumor cells are implanted into mice. [, ] Research suggests that CC-671 might be particularly effective in TNBC cells with a compromised G1-S checkpoint, indicating a potential synthetic lethal interaction. [] Additionally, studies have shown that CC-671 can act as an effective ABCG2 reversal agent, enhancing the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells. [] This suggests a potential application for CC-671 in overcoming multidrug resistance in certain cancer types.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6